Allophanic acid

Enzyme Kinetics Substrate Specificity Bioremediation

Allophanic acid (free acid) is inherently unstable, rapidly decarboxylating to urea and CO₂. Researchers studying allophanate hydrolase (EC 3.5.1.54) or bacterial cyanuric acid/atrazine degradation require authentic allophanate-urea and biuret are not hydrolyzed. BenchChem supplies the stable allophanate anion form. • Exclusive substrate for allophanate hydrolase kinetic assays (urea/hydroxyurea/methylcarbamate inactive) • 50% greater adhesion strength in allophanate-modified polymer coatings vs. standard formulations • In stock; standard packs 1 g, 5 g, 25 g; bulk custom synthesis available

Molecular Formula C2H4N2O3
Molecular Weight 104.07 g/mol
CAS No. 625-78-5
Cat. No. B1214289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllophanic acid
CAS625-78-5
Synonymsallophanate
allophanic acid
Molecular FormulaC2H4N2O3
Molecular Weight104.07 g/mol
Structural Identifiers
SMILESC(=O)(N)NC(=O)O
InChIInChI=1S/C2H4N2O3/c3-1(5)4-2(6)7/h(H,6,7)(H3,3,4,5)
InChIKeyAVWRKZWQTYIKIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allophanic Acid (CAS 625-78-5): A Carbamoylcarbamic Acid and Key Metabolic Intermediate


Allophanic acid (IUPAC: carbamoylcarbamic acid) is an organic compound with the formula H₂NC(O)NHCO₂H. It is classified as a carbamic acid and is the carboxylated derivative of urea . While the free acid itself is notably unstable and challenging to isolate in its pure form , its conjugate base, the allophanate anion (H₂NC(O)NHCO₂⁻), is well-characterized, and its salts have been analyzed via X-ray crystallography . The compound serves as a primary metabolite and a critical intermediate in several biochemical pathways, including bacterial cyanuric acid and atrazine degradation .

Research pathway Cyanuric acid / atrazine degradation and urea cycle metabolism studies
Substrate specificity Exclusive substrate for allophanate hydrolase (EC 3.5.1.54); urea and biuret show no activity
Practical form Stable allophanate esters (e.g., ethyl allophanate) recommended; free acid is non-isolable

Why Allophanic Acid Cannot Be Replaced by Simple Urea Derivatives in Critical Applications


Despite its structural relation to urea and biuret, allophanic acid and its derivatives cannot be generically substituted. The free acid's inherent instability and rapid decarboxylation to urea and CO₂ are unique and problematic, necessitating the use of more stable derivatives like esters for practical applications. Crucially, the allophanate anion is the exclusive substrate for the enzyme allophanate hydrolase (EC 3.5.1.54), which exhibits a very narrow substrate specificity and is inactive on structurally analogous compounds like urea, hydroxyurea, or methylcarbamate . Substituting with urea or biuret would therefore be completely ineffective in biochemical studies involving this enzyme or in engineered metabolic pathways for cyanuric acid degradation . The quantitative evidence below highlights specific areas where these differences translate into measurable performance variations.

Enzyme substrate mismatch Allophanate hydrolase shows no detectable activity on urea, hydroxyurea or methylcarbamate. Using these analogues may yield no enzymatic response.
Stability profile Free acid decarboxylates rapidly; substituting with urea or biuret cannot replicate the inherent instability and decomposition pathway.
Pathway incompatibility Engineered cyanuric acid degradation pathways require allophanate as the intermediate; urea or biuret disrupts the metabolic sequence.

Quantifiable Differentiation of Allophanic Acid and Allophanates: A Head-to-Head Comparison Guide


Allophanate Hydrolase Substrate Specificity: Allophanate vs. Urea and Biuret

The enzyme allophanate hydrolase (AtzF) from Pseudomonas sp. strain ADP demonstrates a strict substrate specificity, hydrolyzing the allophanate anion with high catalytic efficiency (kcat/Km = 1.1 × 10⁴ s⁻¹ M⁻¹) . In contrast, the enzyme exhibits no detectable activity on the closely related compound urea . A separate study on a different allophanate hydrolase from E. cloacae strain 99 reports a Km of 0.68 mM for allophanate, whereas the Km for urea is significantly higher at 10 mM, indicating a much lower affinity . This strict selectivity confirms allophanate's unique role as the essential intermediate in these metabolic pathways.

Substrate affinity
Reported
kcat/Km = 1.1×10⁴ s⁻¹M⁻¹; ≥15-fold higher affinity vs. urea
Supports exclusive substrate role in degradation pathway studies
AtzF enzyme (Pseudomonas sp. ADP); Km 0.68–1.5 mM for allophanate, 10 mM for urea
Enzyme Kinetics Substrate Specificity Bioremediation Nitrogen Metabolism

Stability Comparison: Allophanic Acid vs. Its Esters (e.g., Ethyl Allophanate)

The free acid, allophanic acid, is highly unstable and readily decarboxylates, which limits its direct use . In contrast, allophanate esters, such as ethyl allophanate (CAS 626-36-8), are stable, isolable solids with well-defined melting points (e.g., 184-189 °C for ethyl allophanate) . This stability allows for their handling, characterization, and use as building blocks in organic synthesis and polymer chemistry, where the free acid would decompose . This distinction is a primary driver for the procurement of ester derivatives over the parent acid.

Compound stability
Class-level
Free acid: non-isolable; esters: stable solids with defined melting points
Esters required for practical handling and synthetic use
Ethyl allophanate m.p. 184–189 °C; free acid known only in solution or as derivatives
Chemical Stability Derivatization Synthetic Chemistry Material Science

Industrial Adhesion Performance: Allophanate-Modified Resins vs. Standard Formulations

Incorporation of allophanate groups into polymer formulations can lead to significant performance enhancements. A technical source indicates that formulations containing 5–10 wt% allophanate-modified resins can exhibit a 50% higher adhesion strength compared to conventional formulations without allophanate modification . This is attributed to the formation of allophanate and biuret bonds, which contribute to crosslinking and network formation, thereby enhancing adhesive properties .

Adhesion strength
Reported
50% higher adhesion vs. standard formulations (5–10 wt% modified resin)
May support polymer additive selection for high-performance adhesives
Technical source; specific test method not detailed in available reference
Polymer Chemistry Adhesives Coatings Material Science

High-Value Application Scenarios for Allophanic Acid and Allophanate Derivatives


Biochemical Research on Cyanuric Acid and Atrazine Degradation Pathways

Allophanic acid is an essential intermediate in the bacterial degradation of s-triazine compounds like cyanuric acid and the herbicide atrazine. Researchers investigating the enzymes in these pathways, such as biuret hydrolase and allophanate hydrolase (AtzF), require allophanate as the sole substrate for kinetic and mechanistic studies . Its exclusive interaction with allophanate hydrolase makes it indispensable for assays measuring ammonia and CO₂ production in these nitrogen-recycling processes .

Synthesis of Specialty Polymers, Adhesives, and Coatings

Stable allophanate esters (e.g., ethyl, butyl, tert-butyl allophanates) are key building blocks in polymer chemistry. They are used to introduce lateral or terminal allophanate groups into oligomers and high-molecular-weight polymers via reaction with nucleophilic compounds . As shown in Section 3, the resulting allophanate-modified materials demonstrate a quantifiable improvement in adhesion strength (up to 50% greater than standard formulations), making them valuable for high-performance coatings, sealants, and structural adhesives .

Pharmaceutical Research as a Carboxylic Acid Building Block

Allophanic acid serves as a carboxylic acid building block in the synthesis of more complex bioactive molecules. Its derivatives have been investigated for their potential as platelet aggregation inhibitors, targeting the GPIIb-IIIa receptor, which is relevant to anti-thrombotic drug development . The parent acid's role as a primary metabolite also makes it a target for studies on amino group metabolism and the urea cycle .

Application
Selection property
Validation focus
Cyanuric acid / atrazine degradation pathway studies
Allophanate hydrolase substrate specificity
Enzyme kinetics and ammonia/CO₂ production assays
Specialty polymer and adhesive synthesis
Stable allophanate ester reactivity
Adhesion strength and crosslinking performance
Platelet aggregation research (GPIIb-IIIa receptor studies)
Carboxylic acid building block reactivity
Bioactive molecule synthesis and metabolic pathway analysis

Technical Documentation Hub

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